1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)
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Overview
Description
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is a brominated aromatic compound known for its flame-retardant properties. This compound is utilized in various industrial applications to enhance the fire resistance of materials, particularly in polymers and textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) typically involves the bromination of precursor aromatic compounds. One common method includes the bromination of xylene derivatives in the presence of bromine and a catalyst such as anhydrous aluminum bromide (AlBr3). The reaction is carried out under controlled temperatures, often cooled to 0-3°C, to ensure the formation of the desired brominated product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The process includes the addition of bromine and a catalyst to a reaction vessel containing the precursor compound. The reaction mixture is then heated and stirred for several hours to achieve complete bromination. The final product is purified through crystallization or distillation to obtain high-purity 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions can include nucleophilic aromatic substitution, where nucleophiles replace bromine atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures to facilitate the substitution process .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, the reaction with hydroxide ions can produce hydroxylated derivatives, while reactions with amines can yield aminated products .
Scientific Research Applications
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly in understanding the impact of brominated compounds on living organisms.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant textiles, plastics, and electronic components .
Mechanism of Action
The flame-retardant mechanism of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction helps to quench the flame and reduce the overall flammability of the material .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant used in similar applications.
Decabromodiphenyl Ethane: Known for its high bromine content and effectiveness as a flame retardant.
Hexabromocyclododecane: Used in building materials and textiles for its flame-retardant properties
Uniqueness
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is unique due to its high bromine content and specific molecular structure, which provides superior flame-retardant properties compared to other compounds. Its ability to undergo various substitution reactions also makes it versatile for different applications .
Properties
CAS No. |
66217-06-9 |
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Molecular Formula |
C20H4Br14 |
Molecular Weight |
1362.9 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[[2,3,5,6-tetrabromo-4-[(2,3,4,5,6-pentabromophenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C20H4Br14/c21-7-3(1-5-11(25)15(29)19(33)16(30)12(5)26)8(22)10(24)4(9(7)23)2-6-13(27)17(31)20(34)18(32)14(6)28/h1-2H2 |
InChI Key |
KIYSORNBQNBBJM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)CC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
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